3,4,4'-Trichlorobenzophenone
Overview
Description
3,4,4’-Trichlorobenzophenone, also known as (4-chlorophenyl) (3,4-dichlorophenyl)methanone, is a chemical compound with the molecular formula C13H7Cl3O . It is used in various chemical reactions due to its unique properties .
Synthesis Analysis
The synthesis of 3,4,4’-Trichlorobenzophenone involves a series of chemical reactions. In one method, a solution of 3,4-dichlorobenzotrifluoride in 1,2-dichlorobenzene is added to an aluminum chloride slurry. The reaction mixture is stirred for several hours at room temperature and then heated .
Molecular Structure Analysis
The molecular structure of 3,4,4’-Trichlorobenzophenone is characterized by the presence of a benzophenone core with three chlorine atoms attached at the 3, 4, and 4’ positions . The compound has a molecular weight of 285.5 g/mol . The InChI code for this compound is 1S/C13H7Cl3O/c14-10-4-1-8 (2-5-10)13 (17)9-3-6-11 (15)12 (16)7-9/h1-7H .
Scientific Research Applications
Adsorption and Environmental Remediation
- Polyethyleneterephthalate (PET) Based Activated Carbon: Research by László & Szűcs (2001) investigated the use of a predominantly microporous activated carbon produced from PET for adsorption of phenols from aqueous solutions. This study is relevant for environmental remediation, particularly in water treatment, highlighting the potential use of materials like 3,4,4'-Trichlorobenzophenone in adsorption processes (László & Szűcs, 2001).
Chemical Synthesis and Reagents
- Recyclable Hypervalent Iodine(III) Reagent: Thorat, Bhong, & Karade (2013) developed a new recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions. This research demonstrates the application of chlorinated compounds, similar in structure to 3,4,4'-Trichlorobenzophenone, in the synthesis of various organic compounds, which can be a critical aspect in pharmaceutical and material sciences (Thorat, Bhong, & Karade, 2013).
Biomedical Research
- Chlorogenic Acid Pharmacology: While not directly related to 3,4,4'-Trichlorobenzophenone, research by Naveed et al. (2018) on Chlorogenic Acid (CGA) provides insight into the pharmacological effects of phenolic compounds. This can shed light on the potential biomedical applications of structurally related compounds like 3,4,4'-Trichlorobenzophenone (Naveed et al., 2018).
properties
IUPAC Name |
(4-chlorophenyl)-(3,4-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEYEANIOWFMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343068 | |
Record name | 3,4,4'-Trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4'-Trichlorobenzophenone | |
CAS RN |
33093-42-4 | |
Record name | 3,4,4'-Trichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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